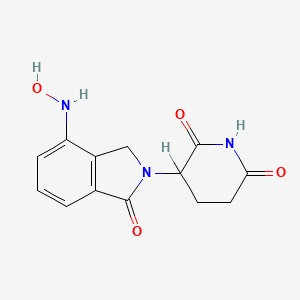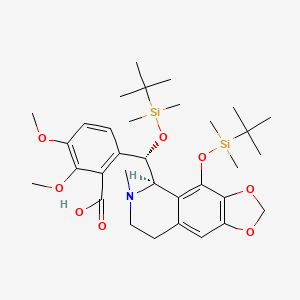![molecular formula C21H20N2O3 B13847316 Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 820977-36-4](/img/structure/B13847316.png)
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and indole moieties in its structure suggests that it may exhibit a wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions that include cyclization and functionalization processes. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.
For the specific synthesis of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-, a possible route could involve the initial formation of the indole moiety followed by its coupling with a quinoline precursor. The reaction conditions would likely require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to higher efficiency and scalability. Catalysts such as palladium or nickel are frequently used to facilitate the reactions, and solvents like dimethylformamide (DMF) or toluene are employed to dissolve the reactants and control the reaction environment .
化学反应分析
Types of Reactions
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline, which has different biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve selective substitution
Major Products
The major products formed from these reactions include various substituted quinolines and indoles, which can be further functionalized to create compounds with specific biological activities .
科学研究应用
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis .
作用机制
The mechanism of action of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, leading to different chemical properties .
Uniqueness
The presence of methoxy and methoxyethoxy groups further enhances its chemical diversity and potential for functionalization .
属性
CAS 编号 |
820977-36-4 |
|---|---|
分子式 |
C21H20N2O3 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C21H20N2O3/c1-24-9-10-26-16-7-8-19-15(11-16)13-20(22-19)17-12-14-5-3-4-6-18(14)23-21(17)25-2/h3-8,11-13,22H,9-10H2,1-2H3 |
InChI 键 |
FGHVSIXJZJTOQT-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


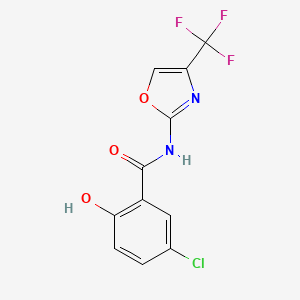
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
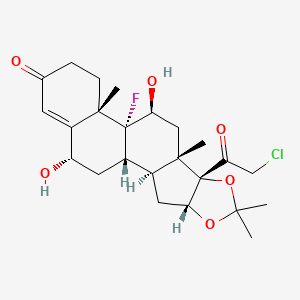
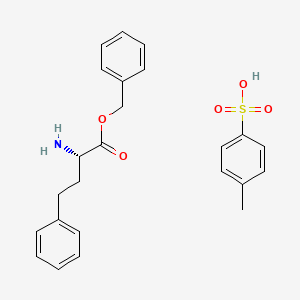
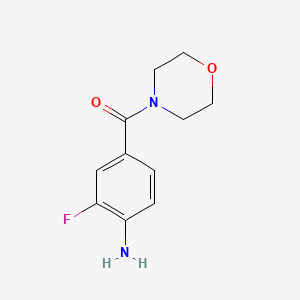

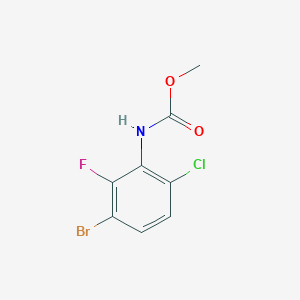
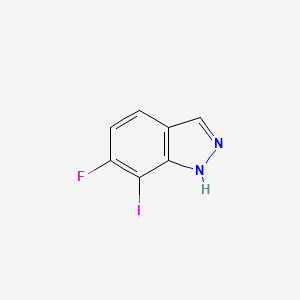
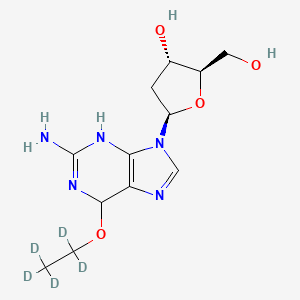
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
